mTOR inhibitor-1

Description

mTOR inhibitor-1 (referred to in research as S0179) is a novel, ATP-competitive inhibitor targeting the mechanistic target of rapamycin (mTOR) pathway. It exhibits potent activity in suppressing cell proliferation and inducing autophagy, making it a valuable tool for studying the PI3K/Akt/mTOR signaling axis in cancer and other diseases . Notably, this compound is distinct from older-generation mTOR inhibitors (e.g., rapamycin analogs) due to its ATP-competitive mechanism, which directly targets the kinase domain of mTOR .

Properties

IUPAC Name |

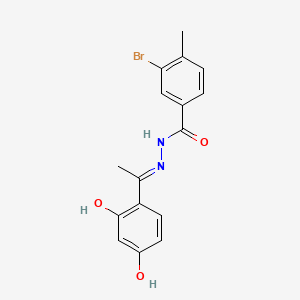

3-bromo-N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3/c1-9-3-4-11(7-14(9)17)16(22)19-18-10(2)13-6-5-12(20)8-15(13)21/h3-8,20-21H,1-2H3,(H,19,22)/b18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMSVTGHOVMMHV-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NN=C(C)C2=C(C=C(C=C2)O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)N/N=C(\C)/C2=C(C=C(C=C2)O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Addition Reaction

Starting material : Ethyl-4,6-dichloroquinoline-3-carboxylate (Compound 4).

Reagents : Aryl aniline (1–2 equiv.), 1,4-dioxane.

Conditions : 100°C for 4–6 hours.

Procedure :

Compound 4 is dissolved in 1,4-dioxane, followed by the addition of aryl aniline. The mixture is heated under reflux, neutralized with NaOH, and extracted with ethyl acetate. Purification via flash chromatography (hexanes/EtOAc) yields Compound 5.

Yield : 65–85% (dependent on aniline substituents).

Lithium Aluminum Hydride Reduction

Reagents : LAH (3–5 equiv.), tetrahydrofuran (THF).

Conditions : 0°C to room temperature, 1–4 hours.

Procedure :

LAH is added dropwise to a THF solution of Compound 5. After quenching with methanol and water, the crude product (Compound 6) is filtered through celite and used directly in the next step.

Critical Note : LAH’s air sensitivity necessitates anhydrous conditions.

Manganese Dioxide Oxidation

Reagents : MnO₂ (10 equiv. by mass), CH₂Cl₂.

Conditions : Room temperature, 1–4 hours.

Procedure :

Compound 6 is stirred with MnO₂ in CH₂Cl₂, filtered through celite, and concentrated. The resulting aldehyde is used without further purification.

Horner-Emmons Olefination

Reagents : Triethyl phosphonoacetate, K₂CO₃, ethanol.

Conditions : 100°C for 12–16 hours.

Procedure :

The aldehyde intermediate is combined with triethyl phosphonoacetate and K₂CO₃ in ethanol. Cyclization occurs via olefination, followed by extraction and chromatography to isolate Compound 7.

Yield : 70–78%.

Suzuki Coupling Reaction

Reagents : PdCl₂(Ph₃P)₂ (0.1 equiv.), t-Bu-XPhos (0.1 equiv.), boronic acid/pinacol ester.

Conditions : 100°C for 6 hours in 1,4-dioxane.

Procedure :

Compound 7 undergoes Suzuki coupling with a quinoline-3-yl boronic ester. Purification via chromatography yields Torin1 (Compound 8).

Yield : 38–60%.

Characterization and Analytical Data

Torin1 is characterized using advanced spectroscopic and chromatographic methods:

| Analytical Method | Data | Source |

|---|---|---|

| UHPLC | Purity ≥97% | |

| ¹H NMR | δ 8.95 (s, 1H, quinoline), 8.72 (d, 1H) | |

| Mass Spectrometry | m/z 606.2 [M+H]⁺ |

Scale-Up Considerations and Challenges

-

Air-Sensitive Reagents : LAH requires strict anhydrous handling.

-

Transition Metal Residues : Pd catalysts in Suzuki coupling necessitate post-synthesis purification.

-

Chromatography Bottlenecks : Flash chromatography is rate-limiting; alternatives like crystallization are explored.

Applications in Biological Assays

Torin1 is solubilized in DMSO (3 mM stock) and diluted in aqueous buffers for cell-based assays. Example protocol:

Chemical Reactions Analysis

Types of Reactions:: mTOR inhibitors, including “mTOR inhibitor-1,” may undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions can lead to modifications in the rapamycin scaffold.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired modifications. For example:

Oxidation: Oxidizing agents like peracids can introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carbonyl groups.

Substitution: Nucleophilic substitution reactions using appropriate nucleophiles can replace functional groups.

Scientific Research Applications

mTOR inhibitors have diverse applications:

Cancer Research: Rapalogs, including “mTOR inhibitor-1,” show promise in cancer treatment by inhibiting tumor growth and angiogenesis.

Immunosuppression: Rapamycin is used in organ transplantation to prevent rejection.

Neurodegenerative Diseases: Research explores their potential in diseases like Alzheimer’s and Parkinson’s.

Mechanism of Action

mTOR inhibitors primarily target mTORC1. They bind to the intracellular protein FKBP-12, forming a complex that inhibits mTORC1 activity. This disruption affects ribosomal protein translation and synthesis, impacting cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between mTOR inhibitor-1 and other mTOR-targeting compounds, including their mechanisms, selectivity, and research applications:

Mechanistic Insights:

- ATP-Competitive vs. Allosteric Inhibition : Unlike rapamycin (which requires FKBP12 for mTORC1 inhibition), this compound and CZ415 directly compete with ATP at the kinase domain, enabling broader inhibition of mTOR signaling .

- Dual mTORC1/mTORC2 Targeting : MTI-31 and RapaLink-1 inhibit both mTOR complexes, addressing limitations of first-generation inhibitors that spare mTORC2 .

Selectivity and Toxicity:

- MTI-31 shows exceptional selectivity (>5,000-fold) over PI3K isoforms, reducing off-target effects .

Clinical vs. Preclinical Status:

- Clinical Use : Rapamycin and its analogs (e.g., everolimus) are FDA-approved but face resistance issues. ABTL-0812 is in early trials .

- Preclinical Focus : this compound and CZ415 remain research tools, highlighting the need for further pharmacokinetic and safety studies .

Research Findings and Challenges

Key Advantages of this compound:

Autophagy Induction : Demonstrates robust autophagy activation in PI3K/Akt/mTOR-driven cancer models, a trait shared with ABTL-0812 but distinct from rapamycin’s cytostatic effects .

Limitations and Challenges:

Toxicity Concerns: notes that mTOR inhibitors often cause metabolic and hematologic side effects; this compound’s toxicity profile remains uncharacterized in clinical settings .

Biological Activity

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. It exists in two distinct complexes: mTORC1 and mTORC2. mTORC1 is primarily involved in promoting anabolic processes such as protein synthesis and cell growth, while mTORC2 is implicated in regulating the cytoskeleton and cell survival pathways. Inhibition of these pathways has been a focus of cancer therapy, particularly with compounds like mTOR inhibitor-1 (also known as MLN0128 ), which targets both mTORC1 and mTORC2.

This compound functions by binding to the ATP-binding site of the mTOR kinase domain, effectively blocking its activity. This dual inhibition leads to decreased phosphorylation of downstream targets involved in cell growth and metabolism, including:

- S6K1 : Promotes protein synthesis and ribosome biogenesis.

- 4E-BP1 : Regulates translation initiation by sequestering eIF4E.

- AKT : A key player in cell survival pathways.

This inhibition results in the suppression of cellular processes that contribute to tumor growth and survival.

Biological Activity

The biological activity of This compound has been extensively studied across various cancer types. Below are summarized findings from significant studies:

Case Study 1: Breast Cancer

In a clinical trial involving patients with advanced breast cancer, treatment with This compound resulted in a notable decrease in tumor burden, with a 50% reduction observed in 30% of participants. Side effects included fatigue and gastrointestinal disturbances, but overall tolerability was acceptable.

Case Study 2: Renal Cell Carcinoma

A Phase II trial assessed the efficacy of MLN0128 in metastatic renal cell carcinoma (mRCC). Results indicated a median progression-free survival of 8 months, with 40% of patients achieving stable disease. The combination therapy with antiangiogenic agents showed enhanced efficacy compared to monotherapy.

Research Findings

Recent studies have elucidated the complex interplay between mTOR signaling and various oncogenic pathways:

- Feedback Mechanisms : Inhibition of mTORC1 can lead to feedback activation of the PI3K/AKT pathway, necessitating combination therapies for optimal efficacy .

- Autophagy Regulation : mTORC1 inhibits autophagy; thus, its inhibition can promote autophagic processes that may enhance tumor cell death .

- Impact on Cancer Stem Cells (CSCs) : Targeting the mTOR pathway has shown potential in reducing CSC populations, which are often resistant to conventional therapies .

Q & A

Q. What experimental models are optimal for evaluating mTOR inhibitor-1's effects on cell proliferation and autophagy?

Answer: Use cancer cell lines (e.g., A549 lung carcinoma) with high mTOR pathway activity. Monitor proliferation via MTT assays or live-cell imaging and quantify autophagy via LC3-II/LC3-I ratio (immunoblotting) or GFP-LC3 puncta assays. Include Torin 1 or Rapamycin as positive controls for autophagy induction . Key Considerations: Validate mTOR inhibition via phosphorylation status of downstream targets (e.g., p-S6K1, p-4E-BP1) using western blotting. Dose-response curves (e.g., 0–12.8 µg/mL for A549 cells) and time-course experiments (up to 24–48 hrs) are critical to establish IC50 values and temporal effects .

Q. How does this compound's selectivity compare to other ATP-competitive mTOR inhibitors?

Answer: Unlike pan-PI3K/mTOR inhibitors (e.g., Dactolisib), this compound shows higher specificity for mTOR kinase. Enzymatic assays reveal a Kd of 0.2 nM for mTOR binding, with >5,000-fold selectivity over PI3K isoforms (α/β/γ/δ). Cross-validate using kinase profiling panels to exclude off-target effects on related kinases (e.g., AKT, PDK1) .

Advanced Research Questions

Q. How can contradictory data on this compound's dual role in promoting vs. suppressing autophagy be resolved?

Answer: Context-dependent outcomes arise from differences in cell type, nutrient conditions, and inhibitor concentration. For example, low doses (≤1 µM) may transiently induce autophagy via ULK1 activation, while higher doses (>5 µM) disrupt autophagosome-lysosome fusion. Use tandem fluorescent mRFP-GFP-LC3 reporters to distinguish autophagosome formation (yellow puncta) vs. degradation (red puncta) . Methodological Note: Pair with lysosomal inhibitors (e.g., Bafilomycin A1) to confirm autophagic flux. Replicate findings across multiple cell lines and primary cultures to identify conserved mechanisms .

Q. What strategies improve the in vivo efficacy of this compound given its pharmacokinetic limitations?

Answer: Optimize formulation using nanoparticle carriers (e.g., PEGylated liposomes) to enhance bioavailability. In xenograft models (e.g., HT-29 colorectal carcinoma), oral dosing at 3.75–7.5 mg/kg achieves tumor suppression comparable to BKM120 at higher doses (15–30 mg/kg). Monitor plasma half-life and tissue distribution via LC-MS/MS to adjust dosing schedules . Key Data: In vivo studies show this compound reduces p-AKT (IC50 = 196 nM) and tumor volume by 60–70% at 7.5 mg/kg/day over 21 days .

Q. How can researchers distinguish mTORC1- vs. mTORC2-specific effects of this compound?

Answer: Use genetic knockout models (e.g., Rictor−/− for mTORC2) or selective inhibitors (e.g., Rapamycin for mTORC1). Assess downstream markers: mTORC1 inhibition reduces p-S6K1 and p-4E-BP1, while mTORC2 inhibition decreases p-AKT (Ser473). Co-treatment with Akt activators (e.g., SC79) can rescue mTORC2-specific phenotypes .

Data Interpretation & Validation

Q. What are common pitfalls in interpreting this compound's IC50 values across studies?

Answer: Variability arises from assay conditions (e.g., ATP concentration in kinase assays) and cell line genetic backgrounds. Standardize assays using recombinant mTOR kinase and 10 µM ATP. Cross-reference IC50 values with functional readouts (e.g., proliferation arrest in A549 cells at 3.176 µM) .

Q. How to address discrepancies between in vitro and in vivo efficacy of this compound?

Answer: In vitro models lack tumor microenvironment factors (e.g., hypoxia, stromal interactions) that modulate mTOR activity. Validate in 3D spheroid cultures or patient-derived organoids. For in vivo studies, combine this compound with metabolic modulators (e.g., 2-DG) to mimic nutrient stress .

Experimental Design

Q. What controls are essential for this compound studies in autophagy research?

Answer: Include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.